molecular formula C15H14N2OS B3052954 N-(benzylcarbamothioyl)benzamide CAS No. 4921-91-9

N-(benzylcarbamothioyl)benzamide

Cat. No.: B3052954
CAS No.: 4921-91-9
M. Wt: 270.4 g/mol
InChI Key: GKQAXDYFHYRLSD-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)benzamide is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the thiourea moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(benzylcarbamothioyl)benzamide can be synthesized through a condensation reaction between benzyl isothiocyanate and benzamide. The reaction typically involves the following steps:

  • Dissolve benzyl isothiocyanate and benzamide in an appropriate solvent such as ethanol.
  • Heat the reaction mixture under reflux conditions for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(benzylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(benzylcarbamothioyl)benzamide can be compared with other thiourea derivatives:

    N-(phenylcarbamothioyl)benzamide: Similar structure but with a phenyl group instead of a benzyl group. It exhibits similar antimicrobial and anticancer activities.

    N-(methylcarbamothioyl)benzamide: Contains a methyl group instead of a benzyl group. It has lower molecular weight and different solubility properties.

    N-(benzylcarbamothioyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group. It shows different reactivity and biological activities.

This compound stands out due to its unique combination of benzyl and benzamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(benzylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14(13-9-5-2-6-10-13)17-15(19)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQAXDYFHYRLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351469
Record name N-(benzylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4921-91-9
Record name NSC118974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(benzylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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